![molecular formula C23H31N3O4S B2393559 4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091429-71-8](/img/structure/B2393559.png)
4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide
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Overview
Description
The compound “4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring attached to an amide functional group, given its classification as a benzamide . Further analysis would require more specific information or computational chemistry methods.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including electrophilic substitution on the benzene ring . The specific reactions that “4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide” can undergo would depend on the specific functional groups present in the compound.Scientific Research Applications
Antibacterial Activity
PTB has been investigated for its antibacterial properties. Researchers have synthesized the PTB-tetraphenylborate complex and characterized it using various physicochemical methods. The complex exhibited antibacterial activity, making it a promising candidate for combating bacterial infections .
Ion-Associate Chemistry
The formation of ion-associate complexes between bioactive molecules and organic compounds is crucial for understanding their interactions with receptors. PTB’s ion-associate reaction with sodium tetraphenyl borate highlights its potential in this field. Spectroscopic methods, including infrared spectra and NMR, have been used to characterize the structure of the complex .
Computational Study
Density functional theory (DFT) calculations were employed to explore the ground state electronic characteristics of the PTB complex. The HOMO and LUMO frontier molecular orbitals, as well as molecular electrostatics, were analyzed. Additionally, UV absorption peaks were detected, providing insights into the electronic properties of the complex .
Biochemical Studies
PTB’s interactions with biological macromolecules, such as proteins or nucleic acids, could be studied. Researchers might investigate its binding affinity, selectivity, and potential as a probe for understanding biological processes.
Future Directions
properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(2,4,5-trimethylphenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-15-13-17(3)20(14-16(15)2)31(29,30)25-12-11-24-21(27)18-7-9-19(10-8-18)26-22(28)23(4,5)6/h7-10,13-14,25H,11-12H2,1-6H3,(H,24,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDFSDSCKPUII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide |
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